Aluminate(1-), dihydrobis(2-(methoxy-kappaO)ethanolato-kappaO)-, sodium (1:1)

Catalog No.
S569871
CAS No.
22722-98-1
M.F
C6H16AlNaO4
M. Wt
202.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aluminate(1-), dihydrobis(2-(methoxy-kappaO)ethano...

CAS Number

22722-98-1

Product Name

Aluminate(1-), dihydrobis(2-(methoxy-kappaO)ethanolato-kappaO)-, sodium (1:1)

IUPAC Name

sodium;alumanylium;2-methoxyethanolate

Molecular Formula

C6H16AlNaO4

Molecular Weight

202.16 g/mol

InChI

InChI=1S/2C3H7O2.Al.Na.2H/c2*1-5-3-2-4;;;;/h2*2-3H2,1H3;;;;/q2*-1;2*+1;;

InChI Key

XJIQVZMZXHEYOY-UHFFFAOYSA-N

SMILES

COCC[O-].COCC[O-].[Na+].[AlH2+]

Synonyms

dihydrobis(2-methoxyethoxy)aluminate, Red-Al, Vitride

Canonical SMILES

COCC[O-].COCC[O-].[Na+].[AlH2+]

Origin and Significance

SMEAH is a laboratory-synthesized reagent. Its significance lies in its ability to act as a reducing agent and a hydrogen source in various organic transformations []. It is particularly valuable for its selectivity and mild reaction conditions compared to other reducing agents.


Molecular Structure Analysis

The molecule consists of a central aluminum atom (Al) bonded to two methoxyethoxy (CH3OCH2CH2O) groups through oxygen atoms (O). These groups are chelating, meaning they each bind to the aluminum atom with both oxygen atoms. Additionally, a hydride (H) is attached to the aluminum, and a sodium cation (Na+) balances the negative charge of the aluminate anion (AlH(OCH2CH2OCH3)2)- [].

Key Features:

  • Central aluminum atom with tetrahedral geometry.
  • Chelating methoxyethoxy groups donating electrons to the aluminum.
  • Hydride attached to the aluminum, acting as the reducing agent.
  • Sodium cation balancing the negative charge.

Notable Aspects:

The chelating methoxyethoxy groups contribute to the stability of the molecule and influence its reactivity. The Al-H bond is relatively weak, making the hydride a good hydrogen donor.


Chemical Reactions Analysis

Synthesis

SMEAH is typically synthesized by the reaction of aluminium chloride (AlCl3) with lithium aluminum hydride (LiAlH4) in the presence of 2-methoxyethanol (CH3OCH2CH2OH).

Balanced Chemical Equation:

AlCl3 + 3 LiAlH4 + 6 CH3OCH2CH2OH → 2 NaAl(OCH2CH2OCH3)2H + 3 LiCl + 3 AlCl3(OCH2CH2OH)2

Other Relevant Reactions:

SMEAH is a versatile reducing agent involved in various organic transformations, including:

  • Reduction of aldehydes and ketones to alcohols.
  • Reduction of imines and enamines to amines.
  • Reduction of epoxides to alcohols.

The specific reaction mechanism depends on the substrate being reduced.

Physical and Chemical Properties

  • Molecular Formula: C6H16AlNaO4
  • Molecular Weight: 202.16 g/mol []
  • Physical Appearance: White to slightly yellow solid []
  • Melting Point: Not readily available
  • Boiling Point: Decomposes before boiling []
  • Solubility: Soluble in diethyl ether, tetrahydrofuran (THF) []
  • Stability: Air and moisture sensitive, decomposes slowly in storage []

Potential Use as a Reducing Agent:

Aluminate(1-), dihydrobis(2-(methoxy-kappaO)ethanolato-kappaO)-, sodium (1:1), also known as sodium bis(2-methoxyethoxy)aluminate (SDMA), has been explored for its potential as a reducing agent in various scientific research applications. Studies have shown its ability to reduce various organic functional groups, including carbonyls, alkenes, and nitro groups, to their corresponding alcohols, alkanes, and amines, respectively [, ]. This reducing capability makes SDMA a potential candidate for reactions such as:

  • Selective reduction of functional groups: SDMA's ability to selectively reduce specific functional groups while leaving others intact makes it valuable in organic synthesis, allowing for targeted modifications of molecules [].
  • Reductive deoxygenation: SDMA has been shown to be effective in removing oxygen atoms from organic molecules, potentially leading to the development of new methods for biomass conversion and the production of biofuels [].

Potential as a Hydrogen Source:

Due to its ability to release hydrogen gas upon hydrolysis, SDMA has been investigated as a potential source of hydrogen for various applications, including fuel cells and hydrogen storage []. Research is ongoing to explore ways to improve the efficiency and control of hydrogen generation from SDMA.

Potential Applications in Catalysis:

The unique properties of SDMA, such as its reducing ability and Lewis acidic aluminum center, have made it a potential candidate for use as a catalyst in various chemical reactions. Studies suggest its potential application in:

  • Polymerization reactions: SDMA may act as a catalyst for the polymerization of various monomers, potentially leading to the development of new materials with specific properties [].
  • Organic transformations: The Lewis acidity of the aluminum center in SDMA could be utilized to activate substrates for various organic transformations, potentially leading to the development of new and efficient synthetic methods [].

UNII

04JL3B71VP

GHS Hazard Statements

Aggregated GHS information provided by 199 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 33 of 199 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 166 of 199 companies with hazard statement code(s):;
H228 (33.73%): Flammable solid [Danger Flammable solids];
H260 (46.99%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H261 (18.67%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H302 (33.13%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (33.13%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (19.28%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (15.66%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (51.81%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

22722-98-1

Dates

Modify: 2023-08-15

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